(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide is an organic compound characterized by the presence of a phenyl group, a thiophene ring, and an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting an appropriate sulfonyl chloride with an amine under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a similar cross-coupling reaction or via direct substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The ethenesulfonamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenyl and thiophene rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
(E)-2-phenyl-N-(2-(furan-3-yl)ethyl)ethenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-2-phenyl-N-(2-(pyridin-3-yl)ethyl)ethenesulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: (E)-2-phenyl-N-(2-(thiophen-3-yl)ethyl)ethenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-2-phenyl-N-(2-thiophen-3-ylethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,11-8-13-4-2-1-3-5-13)15-9-6-14-7-10-18-12-14/h1-5,7-8,10-12,15H,6,9H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCAYFKIVBIHDJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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